molecular formula C15H17NO9 B602327 6-(4-Acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 34220-56-9

6-(4-Acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No. B602327
CAS RN: 34220-56-9
M. Wt: 355.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, or 6-AMBO for short, is an important compound in the field of organic chemistry. It is an organic compound with a wide range of applications, from drug synthesis to biochemistry. 6-AMBO is a derivative of benzoyloxyacetic acid and is used as a building block for organic synthesis. It has a wide range of uses in laboratory experiments and is a valuable tool for scientists.

Scientific Research Applications

Mediator of Drug-Induced Toxicities

Acedoben Acyl Glucuronide is a type of acyl glucuronide (AG) metabolite, which has been studied as a potential mediator of drug-induced toxicities . The role of AG metabolites in drug-induced toxicities remains controversial due to difficulties in studying this group of reactive drug conjugates . Factors such as the bioactivation of carboxylic acid drugs by alternative pathways, AG-mediated inhibition of key enzymes and transporters, and unanticipated interactions with several biological systems have been identified .

Metabolism of Carboxylic Acid-Containing Drugs

Conjugation with glucuronic acid represents an important pathway in the metabolism of carboxylic acid-containing drugs in both animals and humans . This results in the formation of 1-β-O-acyl-glucuronide ester derivatives (‘acyl glucuronides,’ AGs) that often circulate in plasma prior to being excreted in urine and bile .

Covalent Modification of Biological Molecules

Acyl glucuronides, including Acedoben Acyl Glucuronide, have the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, e.g., the -OH, -NH2, and -SH groups of proteins, or by glycation of protein -NH2 residues through spontaneous intramolecular migration of the drug-acyl moiety of the conjugate .

Study of Drug Toxicity Mechanisms

Detailed in vitro and in vivo animal studies have been performed to explore the underlying mechanisms of toxicity, including assessments of covalent binding burden, hepatic transporter inhibition, mitochondrial toxicity, and liver injury .

Kinetic Modelling of Acyl Glucuronide Reactivity

Kinetic modelling of acyl glucuronide and glucoside reactivity has been conducted, and structure–property relationships have been developed . This research has implications for the prediction of acyl glucuronide and glucoside metabolite behavior, which may find application in drug discovery .

Implication in Hepatotoxicity

The reactivity of acyl glucuronide conjugates of drugs and other xenobiotics has been studied extensively on account of their potential hepatotoxicity . Acyl glucuronides are formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes .

properties

IUPAC Name

6-(4-acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO9/c1-6(17)16-8-4-2-7(3-5-8)14(23)25-15-11(20)9(18)10(19)12(24-15)13(21)22/h2-5,9-12,15,18-20H,1H3,(H,16,17)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTXIFPCUCHZHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acedoben Acyl Glucuronide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(4-Acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 3
6-(4-Acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 4
6-(4-Acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 5
6-(4-Acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 6
6-(4-Acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

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